An In-Depth Technical Guide to 2-[4-(Boc-amino)-3-pyridyl]ethanol (CAS: 219834-80-7)
An In-Depth Technical Guide to 2-[4-(Boc-amino)-3-pyridyl]ethanol (CAS: 219834-80-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-[4-(Boc-amino)-3-pyridyl]ethanol, a key building block in modern organic synthesis and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed plausible synthetic protocol, and explores its applications in the development of novel therapeutics.
Core Data and Properties
2-[4-(Boc-amino)-3-pyridyl]ethanol, also known as tert-butyl (3-(2-hydroxyethyl)pyridin-4-yl)carbamate, is a bifunctional molecule featuring a pyridine ring, a Boc-protected amine, and a primary alcohol. This unique combination of functional groups makes it a versatile intermediate for constructing more complex molecular architectures.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 219834-80-7 | - |
| Molecular Formula | C₁₂H₁₈N₂O₃ | - |
| Molecular Weight | 238.28 g/mol | - |
| Boiling Point | 342.1±32.0 °C (Predicted) | [1] |
| Density | 1.179±0.06 g/cm³ (Predicted) | [1] |
| pKa | 12.51±0.70 (Predicted) | [1] |
| Appearance | Off-white to white solid | - |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | - |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis involves three key steps:
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Boc Protection of the 4-amino group of 4-aminopyridine.
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Halogenation at the 3-position of the pyridine ring.
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Introduction of the 2-hydroxyethyl group via a Sonogashira coupling reaction followed by reduction.
Caption: Proposed synthetic pathway for 2-[4-(Boc-amino)-3-pyridyl]ethanol.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl (pyridin-4-yl)carbamate
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Reagents: 4-Aminopyridine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
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Procedure: To a solution of 4-aminopyridine (1 equivalent) in DCM, add TEA (1.5 equivalents). Cool the mixture to 0 °C in an ice bath. Add a solution of Boc₂O (1.2 equivalents) in DCM dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of tert-Butyl (3-iodopyridin-4-yl)carbamate
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Reagents: tert-Butyl (pyridin-4-yl)carbamate, N-Iodosuccinimide (NIS), Tetrahydrofuran (THF).
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Procedure: Dissolve tert-butyl (pyridin-4-yl)carbamate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon). Cool the solution to -78 °C. Add a solution of n-butyllithium (2.2 equivalents) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C. Add a solution of NIS (1.5 equivalents) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Purify the residue by flash chromatography.
Step 3: Synthesis of tert-Butyl (3-(2-hydroxyethyl)pyridin-4-yl)carbamate
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Reagents: tert-Butyl (3-iodopyridin-4-yl)carbamate, 2-(Vinyloxy)ethanol, Pd(PPh₃)₄, CuI, Triethylamine (TEA), Dimethylformamide (DMF).
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Procedure: To a solution of tert-butyl (3-iodopyridin-4-yl)carbamate (1 equivalent) in a mixture of DMF and TEA, add 2-(vinyloxy)ethanol (1.5 equivalents). Degas the mixture with argon for 15 minutes. Add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.1 equivalents). Heat the reaction mixture to 80 °C and stir for 6-8 hours. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The resulting alkyne is then reduced. Dissolve the crude product in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the crude product. Purify by column chromatography to obtain 2-[4-(Boc-amino)-3-pyridyl]ethanol.
Applications in Drug Discovery and Development
2-[4-(Boc-amino)-3-pyridyl]ethanol is a valuable building block for the synthesis of a variety of biologically active molecules, particularly in the area of kinase inhibitors and other targeted therapies. The strategic placement of the amino and hydroxyl groups on the pyridine scaffold allows for diverse chemical modifications.
Role as a Synthetic Intermediate
The primary application of this compound is as a versatile intermediate. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be functionalized through various reactions such as amidation, alkylation, or sulfonylation. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in etherification and esterification reactions.
